



# Dosing and administration protocols for Cadisegliatin in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cadisegliatin |           |
| Cat. No.:            | B8750108      | Get Quote |

An Investigational Oral Adjunctive Therapy for Type 1 Diabetes

#### Introduction

Cadisegliatin (formerly known as TTP399) is an investigational, orally available, small molecule being developed as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[3][4] The agent acts as a liver-selective glucokinase (GK) activator, aiming to improve glycemic control through an insulin-independent mechanism, thereby potentially reducing the risk of hypoglycemia.[1]

#### Mechanism of Action

Glucokinase is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes (liver cells) and pancreatic  $\beta$ -cells. In the liver, activation of glucokinase enhances glucose uptake from the bloodstream and promotes its conversion into glycogen for storage. In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. **Cadisegliatin** selectively activates glucokinase in the liver, which helps restore the liver's ability to manage blood glucose by taking up excess glucose when levels are high and releasing it when levels are low. This liver-selective action is designed to be independent of insulin secretion, a key differentiator from other non-selective glucokinase activators that carried a higher risk of hypoglycemia.



Fig. 1: Mechanism of Action of Cadisegliatin in the Liver.

### **Clinical Research Dosing and Administration**

**Cadisegliatin** is administered orally as a pill. Clinical trial protocols, particularly the ongoing Phase 3 CATT1 trial, provide the most detailed publicly available information on its dosing and administration in a research setting.

Phase 3 Dosing Protocol (CATT1 Trial)

The CATT1 trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of **Cadisegliatin** as an adjunctive therapy in adults with T1D.

| Parameter          | Description                                                                                                                             |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Drug Product       | Cadisegliatin (Oral Tablets)                                                                                                            |
| Dosage Arms        | 1. 800 mg Cadisegliatin, Once Daily (QD) 2. 800 mg Cadisegliatin, Twice Daily (BID) 3. Placebo                                          |
| Route              | Oral                                                                                                                                    |
| Patient Population | Adults (≥18 years) with a diagnosis of Type 1 Diabetes.                                                                                 |
| Background Therapy | Participants continue treatment with either multiple daily insulin injections (MDI) or continuous subcutaneous insulin infusion (CSII). |
| Treatment Duration | 26 weeks (6 months).                                                                                                                    |

## **Experimental Protocols and Methodologies**

The clinical investigation of **Cadisegliatin** involves a structured workflow to ensure patient safety and to collect robust data on its efficacy and safety endpoints.

Study Workflow and Data Collection

The CATT1 trial follows a multi-stage protocol before and during the treatment period.





Click to download full resolution via product page

Fig. 2: Clinical Trial Workflow for the CATT1 Study.

### Key Assessments and Endpoints

The trial is designed to measure specific outcomes to determine the drug's safety and effectiveness. All participants are provided with continuous glucose monitors (CGM) to gather detailed glycemic data.



| Endpoint Type | Metric                                                                                                            | Data Collection Method                                                   |
|---------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Primary       | Incidence of Level 2 (glucose<br><54 mg/dL) and Level 3<br>(severe, requiring assistance)<br>hypoglycemic events. | Continuous Glucose  Monitoring (CGM) data and patient-reported events.   |
| Secondary     | Reduction in Hemoglobin A1c (HbA1c).                                                                              | Laboratory blood tests at specified intervals.                           |
| Secondary     | Time in Target Range (TIR) of glycemic control.                                                                   | Analysis of CGM data.                                                    |
| Secondary     | Incidence of Diabetic<br>Ketoacidosis (DKA).                                                                      | Clinical assessment and laboratory tests (e.g., ketone meters).          |
| Secondary     | Change in total daily insulin dose.                                                                               | Patient eDiary and insulin pump/pen data.                                |
| Safety        | General safety and tolerability.                                                                                  | Adverse event monitoring, physical exams, and clinical laboratory tests. |

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

While specific PK/PD protocols for the Phase 3 trial are not detailed in the provided results, early development would have included studies like a human absorption, distribution, metabolism, and excretion (ADME) study to understand how the drug is processed by the body. Such studies are crucial for determining the appropriate dosing regimen and ensuring no unexpected metabolites are formed.

### **Summary of Clinical Efficacy (Phase 2 Data)**

Results from the earlier Phase 2 Simplici-T1 study provided the rationale for advancing to Phase 3 trials.



| Outcome               | Result                                                                                                |
|-----------------------|-------------------------------------------------------------------------------------------------------|
| HbA1c Reduction       | 0.36% reduction in patients treated with Cadisegliatin and insulin compared to insulin alone.         |
| Hypoglycemia          | 50% fewer symptomatic hypoglycemic episodes.                                                          |
| Diabetic Ketoacidosis | No episodes of ketoacidosis were reported in the treatment group.                                     |
| Insulin Dose          | 40% of patients treated with Cadisegliatin experienced a reduction in their total daily insulin dose. |

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. bdsn.de [bdsn.de]
- 3. Cadisegliatin [french.chemenu.com]
- 4. UNC Joins Phase 3 CATT1 Trial Investigating Cadisegliatin as Adjunctive Therapy for Type 1 Diabetes | Department of Medicine [med.unc.edu]
- To cite this document: BenchChem. [Dosing and administration protocols for Cadisegliatin in clinical research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#dosing-and-administration-protocols-forcadisegliatin-in-clinical-research]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com